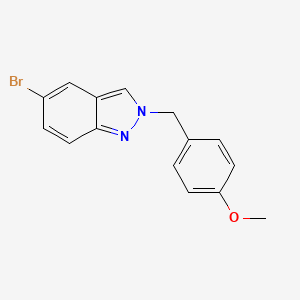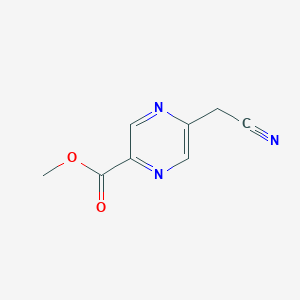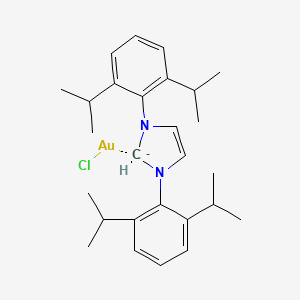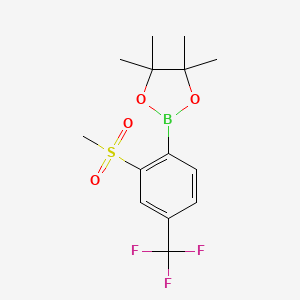
4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- is a boron-containing compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural properties and its utility in various chemical reactions, particularly in the formation of boronates and other boron-containing derivatives.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- typically involves the reaction of pinacol with boron-containing reagents under controlled conditions. One common method is the hydroboration of alkenes or alkynes using pinacolborane in the presence of transition metal catalysts . The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions: 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing oxidized products.
Reduction: Reduction reactions can convert the compound into boron hydrides or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium or copper.
Major Products: The major products formed from these reactions include boronic acids, boron hydrides, and various substituted boronates, which are valuable intermediates in organic synthesis .
科学研究应用
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
作用机制
The mechanism by which 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, making it a versatile building block in organic synthesis. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the boron atom, which can modulate its behavior in different chemical environments .
相似化合物的比较
Pinacolborane: A related compound used in hydroboration reactions.
Bis(pinacolato)diboron: Another boron-containing reagent used in borylation reactions.
Catecholborane: A boron reagent used in organic synthesis.
Uniqueness: 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- is unique due to its specific substituents, which impart distinct electronic and steric properties. These properties make it particularly useful in selective borylation reactions and in the synthesis of complex organic molecules .
属性
分子式 |
C14H18BF3O4S |
|---|---|
分子量 |
350.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BF3O4S/c1-12(2)13(3,4)22-15(21-12)10-7-6-9(14(16,17)18)8-11(10)23(5,19)20/h6-8H,1-5H3 |
InChI 键 |
QBCFBOJMQBEDES-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13921268.png)

![Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)
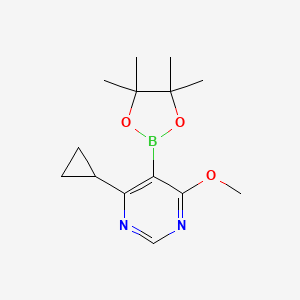



![5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)
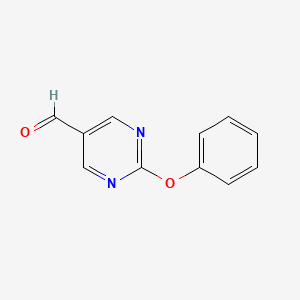

![1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13921338.png)
